molecular formula C18H23N3O3S B2770643 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 893927-96-3

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2770643
M. Wt: 361.46
InChI Key: GTGFFBPOEKIDGI-UHFFFAOYSA-N
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Description



  • N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide is an organic compound with a complex structure.

  • It contains a thienopyrazole ring system, a tert-butyl group, and a methoxyphenoxyacetamide moiety.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the formation of the thienopyrazole ring and subsequent functionalization.

    • Detailed synthetic routes and conditions would require further investigation from relevant literature.





  • Molecular Structure Analysis



    • The molecular formula is C₁₉H₂₄N₂O₅S.

    • The compound likely exhibits steric hindrance due to the tert-butyl group.

    • The thienopyrazole ring contributes to its aromatic character.





  • Chemical Reactions Analysis



    • Investigating chemical reactions involving this compound would require specific studies or experimental data.

    • Potential reactions could include nucleophilic substitutions, acylations, or cyclizations.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Color: Unknown (requires experimental data)

      • State: Likely a solid or crystalline material

      • Solubility: Depends on functional groups



    • Chemical Properties :

      • Reactivity: May participate in various chemical reactions

      • Stability: Requires investigation






  • Scientific Research Applications

    Synthetic Phenolic Antioxidants and Their Environmental Impact

    Synthetic phenolic antioxidants, closely related to the chemical class of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide, are utilized across various industries to inhibit oxidative reactions and enhance product shelf life. Recent investigations have delved into their environmental presence, human exposure, and potential toxicities. Detected in diverse environmental matrices like indoor dust and river water, these compounds raise concerns regarding hepatic toxicity and endocrine-disrupting effects among others. Future research directions include exploring the environmental behavior of novel high molecular weight synthetic phenolic antioxidants and their toxicity effects to innovate safer alternatives (Liu & Mabury, 2020).

    Parabens in Aquatic Environments: Occurrence and Toxicity

    Another related area of research focuses on parabens, compounds that share a similar usage context with N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide as preservatives. Studies on their occurrence, fate, and behavior in aquatic environments suggest their ubiquitous presence in surface waters and sediments, reflecting continuous environmental inputs. Despite their biodegradability, the formation of chlorinated by-products from parabens, which might possess higher stability and persistence, necessitates further investigation into their environmental and health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

    Pyrazole Heterocycles: Synthesis and Applications

    The synthesis and application of pyrazole heterocycles, a core component of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide, have been extensively studied due to their significant biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial effects. The versatility of pyrazoles as synthons in organic synthesis highlights their importance in medicinal chemistry, offering pathways to novel bioactive compounds (Dar & Shamsuzzaman, 2015).

    Environmental and Biological Impacts of Acetamide Derivatives

    Research on acetamide derivatives, closely related to the functional group in N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide, has provided insights into their environmental and biological impacts. These studies have expanded our understanding of the toxicological aspects of acetamide and its derivatives, underscoring the need for optimized usage and the development of safer alternatives with reduced environmental and health risks (Kennedy, 2001).

    Safety And Hazards



    • Safety data would need to be obtained from reliable sources.

    • Potential hazards may include flammability, toxicity, or environmental impact.




  • Future Directions



    • Research avenues:

      • Investigate its biological activity (e.g., as a drug candidate).

      • Explore its potential applications in materials science.

      • Study its reactivity in various conditions.






    properties

    IUPAC Name

    N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23N3O3S/c1-18(2,3)21-17(14-10-25-11-15(14)20-21)19-16(22)9-24-13-7-5-6-12(8-13)23-4/h5-8H,9-11H2,1-4H3,(H,19,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GTGFFBPOEKIDGI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC=CC(=C3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    361.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide

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